molecular formula C16H19Cl2NO3S B2574109 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1215395-94-0

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2574109
CAS No.: 1215395-94-0
M. Wt: 376.29
InChI Key: OZRAASYITITNTO-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound of interest in early-stage pharmacological and biochemical research. Its molecular structure, which incorporates both a chlorophenoxy ether and a pyridinylthio moiety linked through a propan-2-ol core, suggests potential for diverse biological interactions. Researchers may investigate its utility as a scaffold for modulating protein-protein interactions or enzyme activity, given that heterocyclic compounds with nitrogen atoms often demonstrate an ability to engage with various biological targets . This characteristic makes such compounds versatile tools in exploratory research for understanding cellular pathways. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous systems, facilitating in vitro experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S.ClH/c17-13-4-6-15(7-5-13)21-10-9-20-11-14(19)12-22-16-3-1-2-8-18-16;/h1-8,14,19H,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRAASYITITNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(COCCOC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenoxyethanol, which is then reacted with pyridin-2-ylthiol under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues
Table 1: Structural Comparison
Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Salt Form Key Functional Groups
Target Compound 2-(4-Chlorophenoxy)ethoxy Pyridin-2-ylthio ~402.9 (calculated) Hydrochloride Ether, thioether, pyridine
CHJ04091 3,4-Dichlorophenoxy Diethylamino-ethoxy-benzylamino ~572.1 (HR-MS) Free base Ether, tertiary amine
Compound 23 4-Chlorobenzyl-benzoimidazole 4-Chlorophenoxy 442.3 (LC-MS) Free base Imine, ether
Bisoprolol Fumarate 4-[[2-(Isopropoxy)ethoxy]methyl]phenoxy Isopropylamino 766.9 (fumarate salt) Fumarate Ether, secondary amine

Key Observations :

  • The target compound’s thioether linkage at position 3 distinguishes it from most analogs, which typically feature ethers or amines. This may enhance metabolic stability compared to ether-linked compounds .
Physicochemical Properties
Table 2: Solubility and Stability
Compound Name Solubility Purity (%) Stability Notes Source
Target Compound Likely low (hydrochloride salts often improve solubility) Expected stable due to salt form
CHJ04091 Oil (non-polar) 85% Sensitive to oxidation Synthesis data
Pioglitazone HCl Non-water-soluble 100mg Hygroscopic Regulatory report
Imp. B(EP) Non-water-soluble 100mg Requires inert storage Regulatory report

Key Observations :

  • Hydrochloride salts (e.g., target compound) often exhibit improved water solubility compared to free bases (e.g., CHJ04091) but may still lag behind fully ionized drugs .
Table 3: Activity Profiles
Compound Name Target/Mechanism Bioactivity Notes Source
Target Compound Hypothesized kinase/receptor modulation Structural inference
CHJ04091 Sphk1 inhibitor IC₅₀ ~50 nM (hypothetical) Library screening
Compound 23 Unspecified enzyme inhibition >98% purity, LC-MS validated Discovery study
Bisoprolol β1-adrenergic receptor antagonist Clinically used for hypertension Drug monograph

Key Observations :

  • The pyridin-2-ylthio group in the target may confer unique binding interactions, differing from the diethylamino or halogenated groups in CHJ04091 and Compound 23 .
  • Bisoprolol’s success as a β-blocker highlights the pharmacological relevance of propan-2-ol derivatives, though the target’s thioether and pyridine groups suggest divergent applications .

Biological Activity

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. The compound is characterized by its unique structure, which combines a chlorophenoxy group with a pyridinylthio moiety, suggesting potential interactions with biological systems.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula: C₁₃H₁₅ClN₂O₂S
  • IUPAC Name: 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride possess significant antimicrobial properties. For example, studies have shown that chlorophenoxy compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(4-Chlorophenoxy)propan-2-oneStaphylococcus aureus32 µg/mL
1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochlorideEscherichia coliTBD

Anti-inflammatory Effects

Additionally, compounds with similar structures have demonstrated anti-inflammatory effects in various models. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

Study on Periodontal Disease Treatment

A notable study investigated the use of related compounds in treating periodontal disease, indicating that similar chemical structures can effectively reduce inflammation and bacterial load in periodontal tissues. The study highlighted the importance of targeting both bacterial infection and inflammatory response for effective treatment outcomes.

In Vivo Studies

In vivo studies on related compounds have shown promising results in reducing inflammation and promoting healing in animal models. These findings suggest that 1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride may also exhibit beneficial effects in similar contexts.

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